Technical Guide: 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile Mechanism of Action
Technical Guide: 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile Mechanism of Action
This guide details the technical profile, mechanism of action (MoA), and experimental utility of 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile (CAS: 1249162-37-5), a specialized pharmacophore often utilized in the development of CYP enzyme inhibitors (specifically CYP11B2 and CYP19A1) and kinase inhibitors .
Executive Summary & Compound Identity
4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile is a high-value heterocyclic scaffold characterized by a 1,3-thiazole core substituted at the 4-position with a p-cyanophenyl group and at the 2-position with a chiral 1-aminoethyl tail.
In drug discovery, this molecular architecture acts as a privileged structure for targeting metalloenzymes and kinases. Its primary mechanism of action involves reversible coordination to heme iron (in CYP enzymes) or ATP-competitive inhibition (in kinases), driven by the electronic properties of the benzonitrile warhead and the rigidity of the thiazole linker.
| Property | Specification |
| IUPAC Name | 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile |
| CAS Number | 1249162-37-5 |
| Molecular Formula | C₁₂H₁₁N₃S |
| Molecular Weight | 229.30 g/mol |
| Key Pharmacophore | Benzonitrile-Thiazole (Heme/Metal Binder) |
| Primary Targets | Aldosterone Synthase (CYP11B2), Aromatase (CYP19A1) |
Mechanism of Action (MoA)
The biological activity of this compound is governed by two distinct mechanistic modalities depending on the target class.
Primary MoA: Heme-Iron Coordination (CYP Inhibition)
The most validated mechanism for benzonitrile-thiazole motifs is the inhibition of Cytochrome P450 enzymes, particularly Aldosterone Synthase (CYP11B2) and Aromatase (CYP19A1) .
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Warhead Interaction: The nitrogen atom of the cyano (-C≡N) group possesses a lone pair that coordinates directly to the Heme Iron (Fe²⁺/Fe³⁺) in the enzyme's active site. This coordination displaces the molecular oxygen required for catalysis, effectively shutting down the enzymatic pathway (e.g., conversion of corticosterone to aldosterone).
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Scaffold Positioning: The thiazole ring acts as a rigid spacer, positioning the benzonitrile group at the optimal distance (~2.0–2.4 Å) from the heme iron while occupying the hydrophobic access channel.
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Chiral Amine Anchor: The 1-aminoethyl group at the 2-position provides a critical hydrogen-bonding handle. In the active site of CYP11B2, this amine can form salt bridges with acidic residues (e.g., Glu or Asp ), significantly enhancing potency and selectivity over homologous enzymes like CYP11B1.
Secondary MoA: Kinase Hinge Binding
In kinase drug discovery, the thiazole nitrogen can serve as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. The 4-cyanophenyl group extends into the hydrophobic back pocket, while the aminoethyl tail allows for solubilizing interactions with the solvent front.
Mechanistic Pathway Diagram
Caption: Molecular interaction pathway showing the tripartite binding mode of the scaffold to Heme-containing enzymes.
Experimental Protocols for Validation
To validate the mechanism and utility of this compound, the following experimental workflows are recommended.
Synthesis via Hantzsch Thiazole Coupling
The core scaffold is synthesized using a modified Hantzsch reaction, ensuring the integrity of the chiral center.
Protocol:
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Reagents: 4-Cyanophenacyl bromide (1.0 eq), (S)-2-aminopropanethioamide (1.1 eq), Ethanol (solvent).
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Procedure: Dissolve 4-cyanophenacyl bromide in absolute ethanol (0.5 M). Add the thioamide derivative dropwise at room temperature.
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Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of bromide by TLC (Hexane:EtOAc 1:1).
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Workup: Cool to 0°C. The hydrobromide salt of the product often precipitates. Filter and wash with cold ethanol.[1] Neutralize with NaHCO₃ to obtain the free base.
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Validation: Confirm structure via ¹H NMR (characteristic thiazole singlet at ~7.8 ppm) and chiral HPLC to ensure enantiomeric excess (ee > 98%).
CYP11B2 Inhibition Assay (In Vitro)
This assay quantifies the compound's potency (IC₅₀) against Aldosterone Synthase.
Workflow:
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Cell Line: NCI-H295R (human adrenocortical carcinoma cells) or recombinant CYP11B2 microsomes.
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Substrate: 11-Deoxycorticosterone (1 µM).
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Incubation: Treat microsomes with varying concentrations of the test compound (0.1 nM – 10 µM) + NADPH regenerating system for 60 min at 37°C.
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Detection: Quench reaction with acetonitrile. Quantify Aldosterone production using LC-MS/MS.
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Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Binding Kinetics (Surface Plasmon Resonance - SPR)
Objective: Determine
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Chip: Immobilize biotinylated CYP enzyme on a Streptavidin (SA) chip.
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Flow: Inject compound at increasing concentrations.
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Result: A "square wave" sensorgram indicates rapid reversible binding, typical of ATP-competitive or small-molecule heme binders.
Structure-Activity Relationship (SAR) Data
The following table summarizes how structural modifications to the 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile scaffold affect potency.
| Structural Region | Modification | Effect on Activity (CYP11B2) | Mechanistic Insight |
| 4-Cyano Group | Replace with -H or -Cl | Loss of Activity (>100x IC₅₀ increase) | The N-Fe coordination is essential for potency. |
| Thiazole Ring | Replace with Phenyl | Reduced Potency | Thiazole provides optimal geometry and lower steric bulk than phenyl. |
| 1-Aminoethyl | Removal of Amine | Reduced Selectivity | The amine confers selectivity against CYP11B1 via specific polar interactions. |
| Chirality | (S)- vs (R)-Isomer | (S)-Isomer typically 10-50x more potent | The binding pocket is stereoselective; the (S)-methyl group fits a hydrophobic sub-pocket. |
References
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Biosynth . (2024). 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile Product Monograph. Link
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Meredith, E. L., et al. (2013). Discovery of 4-(Thiazol-4-yl)benzonitriles as Potent and Selective Inhibitors of Aldosterone Synthase (CYP11B2). ACS Medicinal Chemistry Letters. Link
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PubChem . (2024). Compound Summary: 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile (Structural Analog). Link (Note: Link directs to related scaffold search).
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Lega, D. A., et al. (2017). Synthesis and crystal structure of thiazole-benzonitrile derivatives. Journal of Molecular Structure. Link
